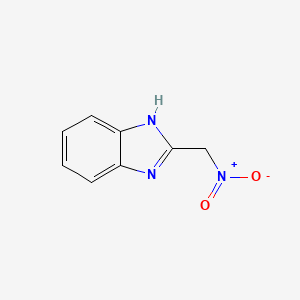
2-Nitromethyl-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitromethyl-1H-benzoimidazole is a heterocyclic aromatic compound that features a six-membered benzene ring fused to a five-membered imidazole ring. This compound is part of the benzimidazole family, which is known for its diverse pharmacological properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitromethyl-1H-benzoimidazole typically involves the cyclization of aromatic 2-nitroamines. One common method employs formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another approach involves the condensation of substituted ortho-phenylenediamines with aryl or alkyl aldehydes, catalyzed by different oxidizing agents or metal triflates .
Industrial Production Methods: Industrial production of this compound often utilizes scalable and efficient synthetic routes that ensure high yields and purity. The use of heterogeneous catalysts, such as zinc ferrite nanoparticles, has been reported to facilitate the synthesis of substituted imidazoles, including this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Nitromethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cyclization: The formation of the imidazole ring through cyclization reactions is a key transformation in its synthesis.
Common Reagents and Conditions:
Reducing Agents: Iron powder, ammonium chloride, and formic acid.
Oxidizing Agents: Metal triflates, such as scandium triflate and ytterbium triflate.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives of benzimidazole.
Substituted Imidazoles: Cyclization reactions produce various substituted imidazoles.
Scientific Research Applications
2-Nitromethyl-1H-benzoimidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Nitromethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to the DNA minor groove, forming hydrogen bonds and van der Waals interactions with specific DNA sequences . This binding can interfere with DNA replication and transcription processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
- 2-Methyl-1H-benzoimidazole
- 2-Benzhydryl-1H-benzoimidazole
- 2-Methanesulfonyl-1H-benzoimidazole
Comparison: 2-Nitromethyl-1H-benzoimidazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group allows for specific reduction and substitution reactions that are not possible with other benzimidazole derivatives .
Properties
CAS No. |
57966-06-0 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-(nitromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H7N3O2/c12-11(13)5-8-9-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H,9,10) |
InChI Key |
OKRTYRDMIKNFFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


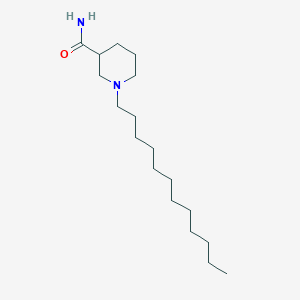
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)
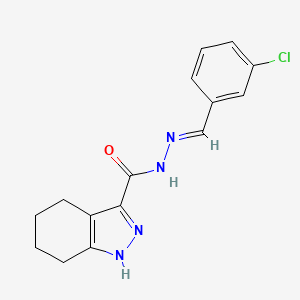
![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)
![4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11967968.png)
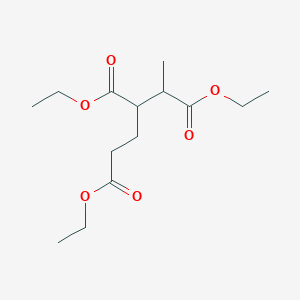
![DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967999.png)
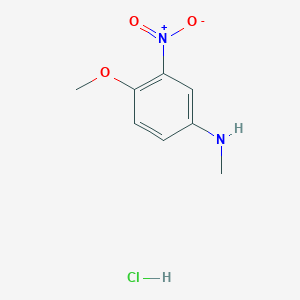

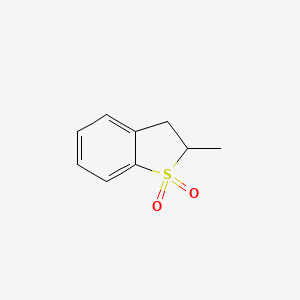
![4-[(1E)-N-({[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11968020.png)
![3-cyclohexyl-4-[[2-(trifluoromethyl)benzylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968022.png)
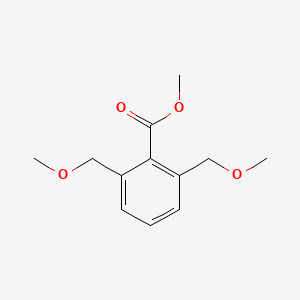
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968035.png)
